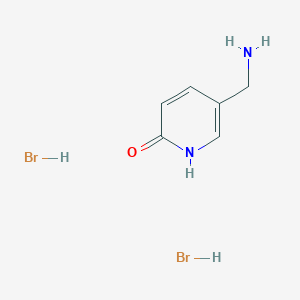
5-(Aminomethyl)pyridin-2-ol dihydrobromide
Overview
Description
5-(Aminomethyl)pyridin-2-ol dihydrobromide is a versatile compound with the molecular formula C6H10Br2N2O and a molecular weight of 285.96 g/mol. This compound is known for its wide range of applications in scientific experiments, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridin-2-ol dihydrobromide typically involves the reaction of pyridine derivatives with aminomethyl groups under controlled conditions. One common method involves the use of bromine as a reagent to introduce the dihydrobromide moiety. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyridin-2-ol dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like water, ethanol, or dichloromethane, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.
Scientific Research Applications
5-(Aminomethyl)pyridin-2-ol dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of complex heterocyclic compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyridin-2-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are often studied using advanced techniques like molecular docking and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Aminomethyl)pyridin-2-ol dihydrobromide include:
Pyrrolidine derivatives: Known for their biological activities and used in drug discovery.
Pyrimidine derivatives: Exhibiting a range of pharmacological effects, including anti-inflammatory and antimicrobial activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the aminomethyl and pyridin-2-ol moieties, which confer distinct reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(aminomethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2BrH/c7-3-5-1-2-6(9)8-4-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAUNMGRZVUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315367-44-2 | |
| Record name | 5-(aminomethyl)pyridin-2-ol dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)
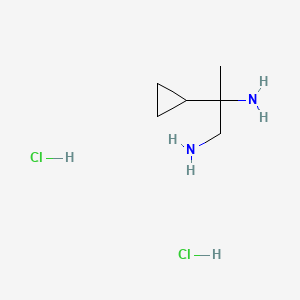
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
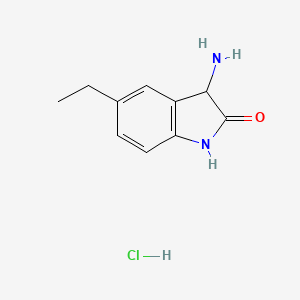
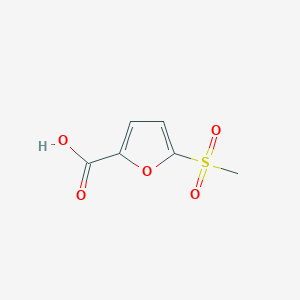

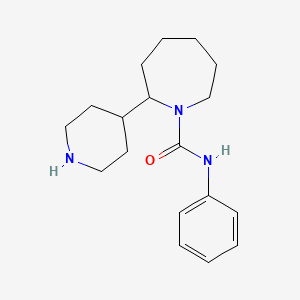
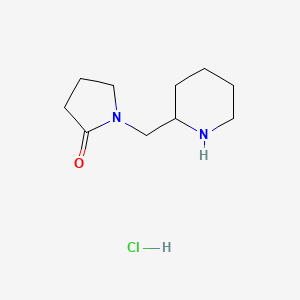
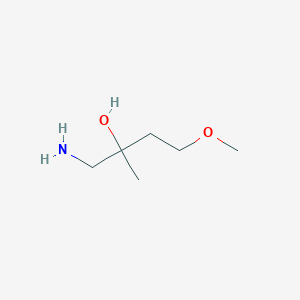
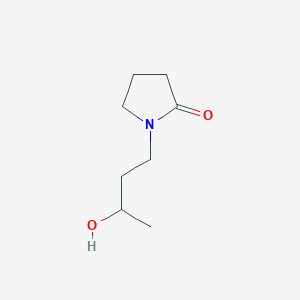
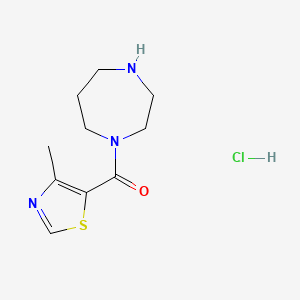
![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

